3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile 3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140099
InChI: InChI=1S/C13H9FN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2
SMILES:
Molecular Formula: C13H9FN2O
Molecular Weight: 228.22 g/mol

3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC20140099

Molecular Formula: C13H9FN2O

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile -

Specification

Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
IUPAC Name 3-[1-(4-fluorophenyl)pyrrol-2-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C13H9FN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2
Standard InChI Key VUNGDOFRCFFWOC-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=C1)C(=O)CC#N)C2=CC=C(C=C2)F

Introduction

Synthesis Pathways

Substitution-Cyclization Strategy

A patent by CN116178239B outlines a method for synthesizing analogous fluorophenyl pyrrole derivatives. Adapting this approach:

  • Substitution Reaction:
    React 4-fluoro-α-bromoacetophenone with 3-oxopropanenitrile in ethyl acetate using K2CO3\text{K}_2\text{CO}_3 as a base (40–60°C, 3–6 hours). This yields an intermediate diketone nitrile.

    C6H4FCOCH2Br+NCCH2COCH3C6H4FCOCH(COCH2CN)CH2CN[3]\text{C}_6\text{H}_4\text{FCOCH}_2\text{Br} + \text{NCCH}_2\text{COCH}_3 \rightarrow \text{C}_6\text{H}_4\text{FCOCH}(\text{COCH}_2\text{CN})\text{CH}_2\text{CN} \quad[3]
  • Hydrogenative Cyclization:
    Treat the intermediate with a Pd-C catalyst and HZSM-5 molecular sieve in 1,4-dioxane (60–90°C, 15–20 hours). This facilitates pyrrole ring formation via intramolecular dehydration.

Yield: Comparable methods report 65–78% yields for similar structures .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point112–115°C (predicted)Analogous to
Boiling Point325±25°C (estimated)QSPR models
Density1.22±0.1 g/cm³Computational prediction
pKa8.9 (enol proton)Theoretical calculation
SolubilityModerate in DMSO, THFExperimental analogues

The fluorine substituent enhances thermal stability compared to non-fluorinated analogues (e.g., 3-(1-methylpyrrolyl)-3-oxopropanenitrile melts at 110°C ).

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyrrole-3-carbonitrile derivatives serve as precursors for kinase inhibitors and antiviral agents. The 4-fluorophenyl group may improve blood-brain barrier penetration in CNS-targeted drugs .

Materials Science

Fluorinated pyrroles are investigated for:

  • Conductive Polymers: Enhanced electron mobility due to fluorine’s inductive effect.

  • OLEDs: As electron-transport layers (e.g., comparable to 3-(4-nitrophenyl)-3-oxopropanenitrile ).

Future Perspectives

  • Synthetic Optimization: Explore microwave-assisted cyclization to reduce reaction times .

  • Biological Screening: Test against coronavirus proteases given structural similarity to reported inhibitors.

  • Polymer Chemistry: Incorporate into donor-acceptor copolymers for photovoltaic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator